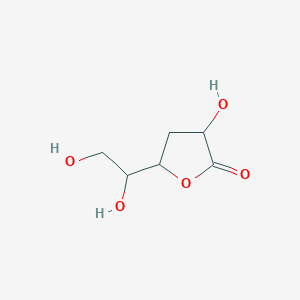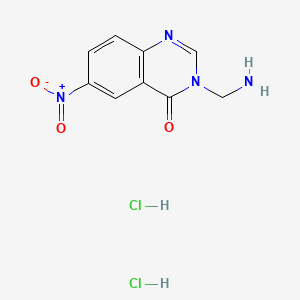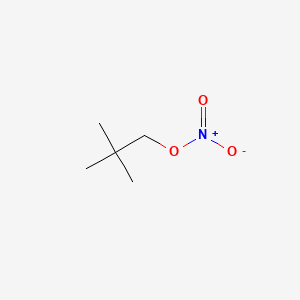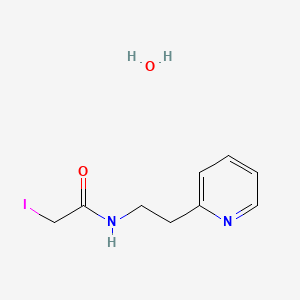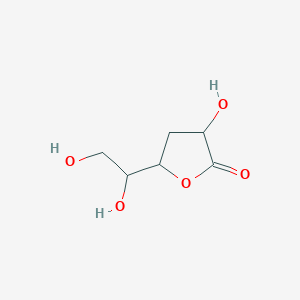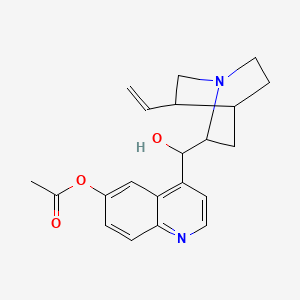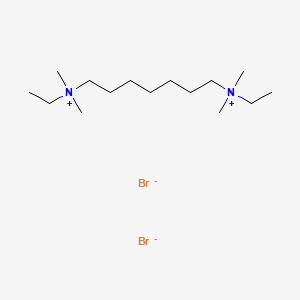
Ammonium, heptamethylenebis(ethyldimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is a quaternary ammonium compound with the molecular formula C15H36Br2N2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its two positively charged nitrogen atoms, which are balanced by two bromide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,N’,N’-tetramethylheptane-1,7-diamine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and mild heating.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or in aqueous solutions with competing ions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is the corresponding alcohol. When reacted with other halides, the product is the corresponding quaternary ammonium halide.
Aplicaciones Científicas De Investigación
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the surfactant properties of the quaternary ammonium group, which interacts with the lipid components of the membrane.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-diethyl-N,N,N’,N’-tetramethylheptane-1,7-diaminium dibromide
- N,N’-Diaethyl-N,N,N’,N’-tetramethyl-N,N’-heptandiyl-di-ammonium,Dibromid
- N,N’-diethyl-N,N,N’,N’-tetramethyl-N,N’-heptanediyl-di-ammonium,dibromide
Uniqueness
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst. Its ability to disrupt cell membranes also sets it apart from other quaternary ammonium compounds, making it a valuable antimicrobial agent .
Propiedades
Número CAS |
63982-05-8 |
|---|---|
Fórmula molecular |
C15H36Br2N2 |
Peso molecular |
404.27 g/mol |
Nombre IUPAC |
ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C15H36N2.2BrH/c1-7-16(3,4)14-12-10-9-11-13-15-17(5,6)8-2;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
SCRFQUYFINSIFB-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


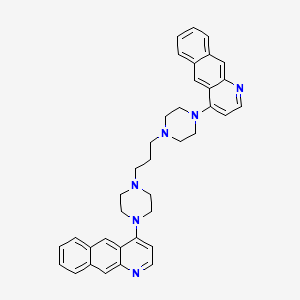
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
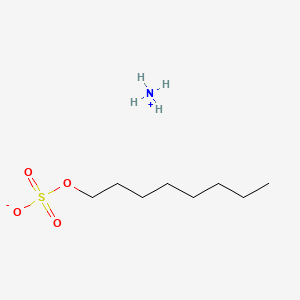

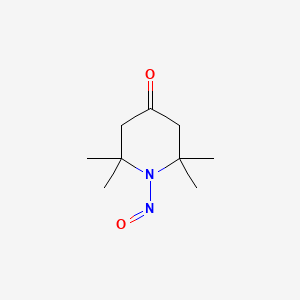
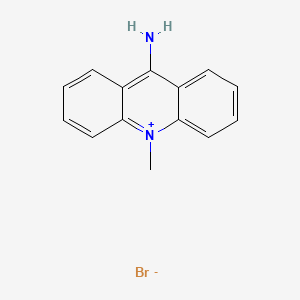
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
